Cas no 1049748-69-7 (2-Nitro-4-(trifluoromethyl)phenylhydrazine Hydrochloride)

2-Nitro-4-(trifluoromethyl)phenylhydrazine Hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-Fluoro-5-methoxyphenylhydrazine hydrochloride
- Hydrazine, [2-nitro-4-(trifluoromethyl)phenyl]-, hydrochloride (1:1)
- 2-NITRO-4-(TRIFLUOROMETHYL)PHENYLHYDRAZINE HYDROCHLORIDE
- 1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE HYDROCHLORIDE
- HYDRAZINE, [2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-, HYDROCHLORIDE
- [2-Nitro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride (1:1)
- 4-Hydrazino-3-nitrobenzotrifluoride hydrochloride, 2-Hydrazino-5-(trifluoromethyl)nitrobenzene hydrochloride
- 2-Fluoro-5-methoxyphenylhydrazine HCl
- Hydrazine, [2-nitro-4-(trifluoromethyl)phenyl]-, hydrochloride (1:1)
- 2-Nitro-4-(trifluoromethyl)phenylhydrazine HCl
- PS-10366
- 1049748-69-7
- (2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride
- (2-Nitro-4-(trifluoromethyl)phenyl)hydrazinehydrochloride
- ZRB74869
- CS-0315299
- (2-NITRO-4-(TRIFLUOROMETHYL)PHENYL)HYDRAZINE HCL
- [2-nitro-4-(trifluoromethyl)phenyl]hydrazine;hydrochloride
- A21580
- FD10710
- MWOFKTUJKVGNJM-UHFFFAOYSA-N
- 2-Nitro-4-(trifluoromethyl)phenylhydrazine, HCl
- MFCD04966802
- AKOS001475972
- [2-nitro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride
- 2-Nitro-4-(trifluoromethyl)phenylhydrazine Hydrochloride
-
- インチ: InChI=1S/C7H6F3N3O2.ClH/c8-7(9,10)4-1-2-5(12-11)6(3-4)13(14)15;/h1-3,12H,11H2;1H
- InChIKey: MWOFKTUJKVGNJM-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NN.Cl
計算された属性
- せいみつぶんしりょう: 257.01800
- どういたいしつりょう: 257.0178887g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 241
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.9Ų
じっけんとくせい
- PSA: 83.87000
- LogP: 3.99770
2-Nitro-4-(trifluoromethyl)phenylhydrazine Hydrochloride セキュリティ情報
- 危害声明: Irritant
-
危険物標識:
2-Nitro-4-(trifluoromethyl)phenylhydrazine Hydrochloride 税関データ
- 税関コード:2928000090
- 税関データ:
中国税関コード:
2928000090概要:
292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%
2-Nitro-4-(trifluoromethyl)phenylhydrazine Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N900898-500mg |
2-Nitro-4-(trifluoromethyl)phenylhydrazine Hydrochloride |
1049748-69-7 | 500mg |
$ 160.00 | 2022-06-03 | ||
Apollo Scientific | PC1277-1g |
2-Nitro-4-(trifluoromethyl)phenylhydrazine hydrochloride |
1049748-69-7 | 1g |
£96.00 | 2025-02-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1385969-1g |
(2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride |
1049748-69-7 | 97% | 1g |
¥561 | 2023-04-17 | |
TRC | N900898-50mg |
2-Nitro-4-(trifluoromethyl)phenylhydrazine Hydrochloride |
1049748-69-7 | 50mg |
$ 50.00 | 2022-06-03 | ||
A2B Chem LLC | AE08884-1g |
2-Nitro-4-(trifluoromethyl)phenylhydrazine, HCl |
1049748-69-7 | 95 | 1g |
$73.00 | 2024-04-20 | |
A2B Chem LLC | AE08884-25g |
2-Nitro-4-(trifluoromethyl)phenylhydrazine, HCl |
1049748-69-7 | 95 | 25g |
$280.00 | 2024-04-20 | |
A2B Chem LLC | AE08884-5g |
2-Nitro-4-(trifluoromethyl)phenylhydrazine, HCl |
1049748-69-7 | 95 | 5g |
$133.00 | 2024-04-20 | |
A2B Chem LLC | AE08884-250mg |
2-Nitro-4-(trifluoromethyl)phenylhydrazine, HCl |
1049748-69-7 | 95% | 250mg |
$63.00 | 2024-04-20 | |
1PlusChem | 1P008S44-250mg |
1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE HYDROCHLORIDE |
1049748-69-7 | 95% | 250mg |
$72.00 | 2025-02-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1385969-5g |
(2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride |
1049748-69-7 | 97% | 5g |
¥1834 | 2023-04-17 |
2-Nitro-4-(trifluoromethyl)phenylhydrazine Hydrochloride 関連文献
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
2-Nitro-4-(trifluoromethyl)phenylhydrazine Hydrochlorideに関する追加情報
Introduction to 2-Nitro-4-(trifluoromethyl)phenylhydrazine Hydrochloride (CAS No. 1049748-69-7)
2-Nitro-4-(trifluoromethyl)phenylhydrazine Hydrochloride, with the chemical formula C8H6F3N3O2·HCl, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound, identified by its CAS number 1049748-69-7, serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. Its unique structural features, including the presence of both nitro and trifluoromethyl substituents on a phenyl ring, coupled with a hydrazine moiety, make it a versatile building block for drug discovery efforts.
The significance of 2-Nitro-4-(trifluoromethyl)phenylhydrazine Hydrochloride lies in its utility as a precursor in the development of novel therapeutic agents. The nitro group introduces a polar and electron-withdrawing nature to the aromatic ring, while the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical factors in drug design. These properties have made this compound particularly valuable in the synthesis of potential treatments for a range of diseases, including inflammatory disorders and infectious diseases.
In recent years, there has been growing interest in exploring the pharmacological potential of hydrazine derivatives. Hydrazine-based compounds have been investigated for their ability to interact with biological targets such as enzymes and receptors, leading to therapeutic effects. The hydrazine moiety in 2-Nitro-4-(trifluoromethyl)phenylhydrazine Hydrochloride provides a reactive site for further functionalization, allowing chemists to design molecules with tailored biological activities.
One of the most compelling aspects of this compound is its role in the development of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and dysregulation of these pathways is implicated in numerous diseases, particularly cancer. Researchers have leveraged the structural framework of 2-Nitro-4-(trifluoromethyl)phenylhydrazine Hydrochloride to create inhibitors that target specific kinases, demonstrating potent activity in preclinical studies. The trifluoromethyl group, in particular, has been shown to improve binding affinity and selectivity, making these inhibitors more effective and less likely to cause off-target effects.
The synthesis of 2-Nitro-4-(trifluoromethyl)phenylhydrazine Hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. The nitration of 4-trifluoromethylbenzene followed by hydrazination is a common synthetic route. This process highlights the compound's complexity and the expertise required to produce it in high purity. Advances in synthetic methodologies have enabled more efficient and scalable production methods, which are essential for industrial applications.
The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for pharmaceutical formulations. This solubility is critical for drug delivery systems, as it allows for easier administration via oral or intravenous routes. Additionally, the hydrochloride form improves stability during storage and transportation, ensuring that the compound remains viable for use in research and clinical settings.
In academic research, 2-Nitro-4-(trifluoromethyl)phenylhydrazine Hydrochloride has been used as a key intermediate in the development of novel heterocyclic compounds. Heterocycles are an important class of molecules in medicinal chemistry due to their diverse biological activities. By incorporating this compound into synthetic strategies, researchers have been able to generate structurally diverse libraries of heterocycles for further pharmacological evaluation.
The pharmaceutical industry has also recognized the value of 2-Nitro-4-(trifluoromethyl)phenylhydrazine Hydrochloride as a building block for drug candidates. Its structural features make it amenable to modifications that can optimize pharmacokinetic properties such as bioavailability, metabolic stability, and binding affinity. Several companies are currently exploring derivatives of this compound as potential treatments for unmet medical needs.
Recent studies have demonstrated the utility of 2-Nitro-4-(trifluoromethyl)phenylhydrazine Hydrochloride in the development of antiviral agents. Viruses continue to pose significant challenges to global health, necessitating the discovery of new antiviral drugs. Researchers have found that hydrazine derivatives can interfere with viral replication by inhibiting key enzymes or disrupting protein-protein interactions. The unique properties of this compound make it an attractive candidate for further investigation in this area.
The environmental impact of synthesizing and using 2-Nitro-4-(trifluoromethyl)phenylhydrazine Hydrochloride is also an important consideration. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. These sustainable practices are essential for ensuring that pharmaceutical production remains environmentally responsible while meeting increasing demand for new drugs.
In conclusion, 2-Nitro-4-(trifluoromethyl)phenylhydrazine Hydrochloride (CAS No. 1049748-69-7) is a multifaceted compound with significant potential in pharmaceutical research and development. Its structural features make it a valuable intermediate for synthesizing biologically active molecules, particularly kinase inhibitors and antiviral agents. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow further.
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